

reducing amprenavir gastrointestinal side effects

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amprenavir

CAS No.: 161814-49-9

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Amprenavir GI Side Effect Profile

The table below summarizes the frequency of key gastrointestinal (GI) side effects observed with **Amprenavir** in clinical trials [1] [2].

| Side Effect | Frequency Classification | Incidence in Clinical Trials | Notes |
|-----------------------|--------------------------|------------------------------|---|
| Nausea | Very Common | 74% [1] | Often mild to moderate in severity [2]. |
| Diarrhea/Loose Stools | Very Common | 39% to 56% [1] [2] | One of the most frequent side effects. |
| Vomiting | Common | 20% to 34% [1] [2] | - |
| Abdominal Pain | Common | 14% [1] | Reported as "abdominal symptoms (unspecified)" [1]. |

These GI effects were among the most frequent adverse events leading to discontinuation of **Amprenavir**, particularly during the first 12 weeks of treatment [1].

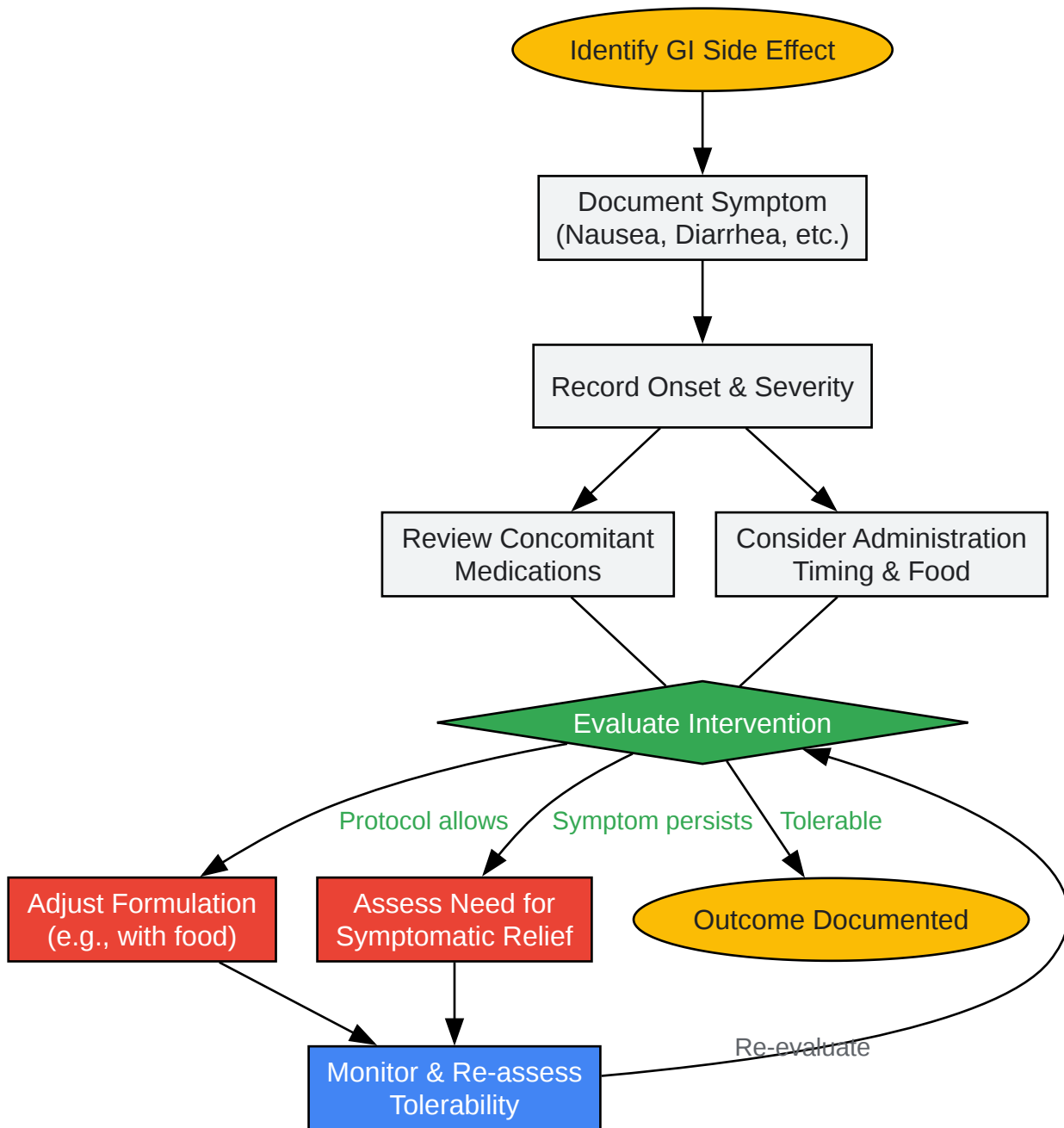
Potential Mitigation Strategies & Considerations

Based on the pharmacological profile of **Amprenavir**, here are some factors for researchers to consider when designing protocols to manage GI tolerability.

- **Administration with Food:** A single-dose pharmacokinetic study indicated that administration of the soft gelatin capsule formulation with a **high-fat breakfast** resulted in a relatively small decrease (14%) in drug exposure (AUC), which was not considered clinically significant [3]. This suggests that **Amprenavir** can be taken with or without food, but avoiding high-fat meals might be a variable to test if GI upset is observed.
- **Formulation and Pill Burden:** The original hard gelatin capsule formulation of **Amprenavir** was noted for its high pill burden, which can impact patient compliance and tolerability [4]. This challenge led to the development of **Fosamprenavir**, a prodrug with improved bioavailability and a lower pill burden [4] [5]. For researchers working with **Amprenavir**, exploring formulation strategies to improve convenience could be a relevant area of investigation.
- **Drug Interactions:** **Amprenavir** is a substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system [3] [2]. Concomitant administration with other drugs that are metabolized by or affect this system could alter **Amprenavir**'s plasma concentrations, potentially influencing both efficacy and side effect profiles [1]. A thorough review of a subject's concomitant medications is essential.

Experimental Workflow for GI Side Effect Investigation

For researchers aiming to systematically investigate and mitigate these GI side effects, the following experimental workflow can serve as a guide. The diagram below outlines a potential protocol.



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Frequently Asked Questions (FAQs)

Q1: What is the most common gastrointestinal side effect reported with Amprenavir? A1: In clinical trials, **diarrhea or loose stools** and **nausea** were the most frequently reported GI adverse events, with incidences of 39-56% and 74%, respectively [1] [2].

Q2: Are the GI side effects of Amprenavir severe enough to warrant stopping treatment in a clinical trial setting? **A2:** Yes, the data indicates that gastrointestinal effects were among the most frequent reasons for discontinuation of **Amprenavir**, especially during the initial 12-week period of treatment [1]. The severity should be closely monitored per the trial's protocol.

Q3: Did the formulation of Amprenavir play a role in its tolerability? **A3:** Yes. The original capsule formulation was noted for its high pill burden (8 capsules twice daily), which was a significant tolerability and compliance issue and led to the development of **Fosamprenavir**, a prodrug with a more convenient dosing regimen [4].

Q4: Is Amprenavir still clinically used? **A4:** The marketing of **Amprenavir** has been discontinued in many countries. It was largely replaced by **Fosamprenavir**, its prodrug, which offers improved bioavailability and a lower pill burden [4] [5]. However, understanding its side effect profile remains relevant for historical context and research.

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To cite this document: Smolecule. [reducing amprenavir gastrointestinal side effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b518810#reducing-amprenavir-gastrointestinal-side-effects>]

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